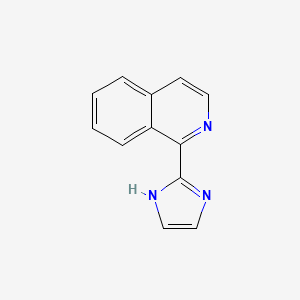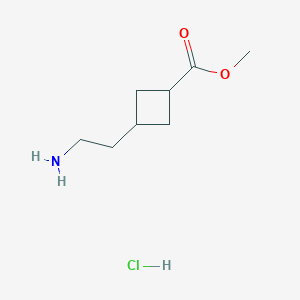
5-Chloro-2-chloromethylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-chloromethylfuran is an organic compound with the molecular formula C(_5)H(_4)Cl(_2)O It is a derivative of furan, characterized by the presence of chlorine atoms at the 5 and 2 positions, and a chloromethyl group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-chloromethylfuran typically involves the chlorination of 2-methylfuran. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Reaction Conditions:
Reagents: 2-Methylfuran, Chlorine gas, Iron(III) chloride
Solvent: Dichloromethane or chloroform
Temperature: 0-5°C
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-chloromethylfuran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form 5-chloromethylfuran or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiolate, or primary amines in polar solvents like DMF or DMSO.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 5-azidomethyl-2-chlorofuran, 5-thiomethyl-2-chlorofuran, or 5-alkoxymethyl-2-chlorofuran.
Oxidation: Formation of 5-chloromethyl-2-furanone.
Reduction: Formation of 5-chloromethylfuran.
Applications De Recherche Scientifique
5-Chloro-2-chloromethylfuran has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of potential drug candidates, particularly those targeting microbial infections.
Material Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-chloromethylfuran involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially disrupting their normal function. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-chloromethylthiazole: Similar in structure but contains a thiazole ring instead of a furan ring.
5-Chloromethylfurfural: Contains a formyl group at the 2 position instead of a chlorine atom.
2,5-Dichlorofuran: Lacks the chloromethyl group but has chlorine atoms at both the 2 and 5 positions.
Uniqueness
5-Chloro-2-chloromethylfuran is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs
Propriétés
Formule moléculaire |
C5H4Cl2O |
|---|---|
Poids moléculaire |
150.99 g/mol |
Nom IUPAC |
2-chloro-5-(chloromethyl)furan |
InChI |
InChI=1S/C5H4Cl2O/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 |
Clé InChI |
ZHUYLTMULPBDEK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate](/img/no-structure.png)
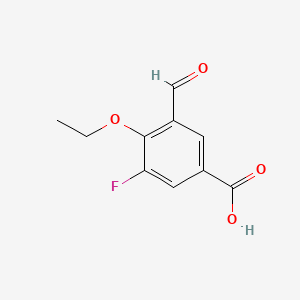
![5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B13543983.png)

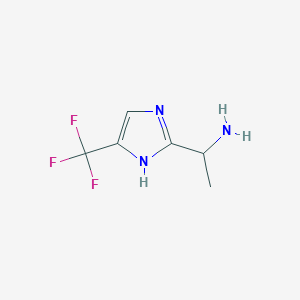
![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoicacid](/img/structure/B13543997.png)
![1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B13543998.png)

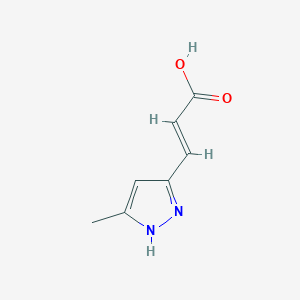
![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)
